Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 342878-55-1
VCID: VC17276275
InChI: InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate

CAS No.: 342878-55-1

Cat. No.: VC17276275

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate - 342878-55-1

Specification

CAS No. 342878-55-1
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name methyl 2-but-3-enylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3
Standard InChI Key AKZFDWQWUSPOQT-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCCC1CCC=C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a pyrrolidine ring, a saturated five-membered amine heterocycle. The 2-position is substituted with a but-3-en-1-yl group (CH2CH2CH=CH2-\text{CH}_2\text{CH}_2\text{CH}=\text{CH}_2), introducing an alkene functionality, while the 1-position is esterified with a methyl carboxylate (COOCH3-\text{COOCH}_3). This configuration confers both lipophilicity (via the alkyl chain) and polar character (via the ester and amine groups), influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H17NO2\text{C}_{10}\text{H}_{17}\text{NO}_{2}
Molecular Weight183.25 g/mol
CAS Number342878-55-1
Hydrogen Bond Donors1 (pyrrolidine N-H)
Hydrogen Bond Acceptors3 (ester carbonyl, amine)
Topological Polar Surface Area38.8 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation:

  • 1H^1\text{H} NMR: Signals for the pyrrolidine ring protons appear between δ 1.5–3.0 ppm, while the but-3-en-1-yl group’s allylic protons resonate at δ 4.8–5.2 ppm (vinyl CH2\text{CH}_2) and δ 5.6–5.9 ppm (alkene CH=CH2\text{CH}=\text{CH}_2).

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the ester group is observed near δ 170 ppm, with the pyrrolidine carbons between δ 25–60 ppm.

  • IR Spectroscopy: Stretching vibrations at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (alkene C=C) confirm functional groups.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Alkylation: Reaction of pyrrolidine with 3-buten-1-yl bromide under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) yields 2-(but-3-en-1-yl)pyrrolidine.

  • Esterification: Treatment with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the carboxylate group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationPyrrolidine, 3-buten-1-yl bromide, K2CO3\text{K}_2\text{CO}_3, DMF, 80°C, 12h65–75≥95%
EsterificationMethyl chloroformate, Et3 _3N, CH2 _2Cl2 _2, 0°C→RT, 4h80–85≥98%

Purification Strategies

Chromatographic techniques (TLC, column chromatography) and recrystallization are employed to isolate the product. Recent advances emphasize solvent crystallization using dichloromethane/hexane mixtures, achieving >99% purity .

Reactivity and Functionalization

Alkene Functionalization

The but-3-en-1-yl side chain undergoes characteristic alkene reactions:

  • Michael Addition: The electron-deficient alkene reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives.

  • Hydrogenation: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the double bond, yielding 2-(butyl)pyrrolidine-1-carboxylate.

Pyrrolidine Modifications

The secondary amine in the pyrrolidine ring participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Coordination Chemistry: Binding to metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) via the lone pair on nitrogen.

Research Advancements and Challenges

Pharmacological Profiling

Preliminary in vitro studies indicate moderate blood-brain barrier permeability (logP ≈ 2.1) and low cytotoxicity (IC50_{50} > 100 μM in HEK293 cells). Structural optimization, such as introducing electron-withdrawing groups to the alkene, enhances target affinity.

Synthetic Challenges

Key hurdles include:

  • Stereochemical Control: Achieving enantiopure synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst) .

  • Scale-Up Limitations: Chromatographic purification remains impractical for industrial production, necessitating alternative methods .

Future Directions

  • Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography and molecular docking.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and reduce solvent waste .

  • Therapeutic Exploration: Evaluate efficacy in animal models of neurological disorders (e.g., migraine, Parkinson’s disease).

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